molecular formula C21H26O2 B10894559 4-(Tert-butyl)phenyl 4-(tert-butyl)benzoate

4-(Tert-butyl)phenyl 4-(tert-butyl)benzoate

Cat. No.: B10894559
M. Wt: 310.4 g/mol
InChI Key: JOWCPMICJQJQGY-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 4-(tert-butyl)benzoate: is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl and benzoate moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl)phenyl 4-(tert-butyl)benzoate typically involves the esterification of 4-(tert-butyl)benzoic acid with 4-(tert-butyl)phenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(tert-butyl)phenyl 4-(tert-butyl)benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents like sodium hydroxide or potassium hydroxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or phenols.

Scientific Research Applications

Chemistry: 4-(tert-butyl)phenyl 4-(tert-butyl)benzoate is used as a building block in organic synthesis. It is employed in the preparation of various polymers and resins due to its stability and reactivity.

Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions, particularly those involving esterases and lipases.

Medicine: The compound has potential applications in drug delivery systems. Its stability and lipophilicity make it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.

Industry: In the industrial sector, this compound is used as an additive in lubricants and plasticizers. It improves the thermal stability and mechanical properties of the final products.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)phenyl 4-(tert-butyl)benzoate involves its interaction with various molecular targets. In enzymatic reactions, the compound acts as a substrate, undergoing hydrolysis to form the corresponding alcohol and acid. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Uniqueness: 4-(tert-butyl)phenyl 4-(tert-butyl)benzoate stands out due to its dual tert-butyl groups, which provide enhanced stability and unique reactivity compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(4-tert-butylphenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C21H26O2/c1-20(2,3)16-9-7-15(8-10-16)19(22)23-18-13-11-17(12-14-18)21(4,5)6/h7-14H,1-6H3

InChI Key

JOWCPMICJQJQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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